An In-depth Technical Guide to 2-Ethoxy-5-fluoro-4-(methylthio)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethoxy-5-fluoro-4-(methylthio)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine. As a substituted pyridine derivative, this compound holds significant interest for medicinal chemists and drug development professionals due to the prevalence of the pyridine scaffold in a wide array of therapeutic agents.[1][2][3] This document will delve into the predicted physicochemical properties of the target molecule, propose a logical synthetic pathway, and explore its potential reactivity and applications based on the established chemistry of related analogues. Given the limited publicly available data on this specific compound, this guide synthesizes information from closely related molecules and fundamental chemical principles to provide a robust and scientifically grounded resource.
Introduction to Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone of modern medicinal chemistry. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance as a privileged structure.[1][2] Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity for a wide range of functionalization patterns make it a versatile building block in the design of novel therapeutic agents. The specific substitution pattern of 2-ethoxy, 5-fluoro, and 4-methylthio in the target molecule suggests a compound designed with tailored electronic and steric properties to interact with biological targets.
Physicochemical Properties
Due to the absence of experimentally determined data for 2-Ethoxy-5-fluoro-4-(methylthio)pyridine, the following properties are predicted based on the analysis of its constituent functional groups and data from analogous compounds.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Rationale/Comparison to Analogues |
| Molecular Formula | C8H10FNOS | Based on structural components. |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a liquid or low-melting solid | Similar substituted pyridines, such as 2-Fluoro-4-(methylthio)pyridine, are liquids.[4] |
| Boiling Point | Estimated to be in the range of 200-250 °C | Based on the boiling points of related substituted pyridines. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | The presence of the ethoxy and methylthio groups, along with the aromatic ring, suggests good solubility in organic media. The polar pyridine nitrogen and fluorine atom may impart slight water solubility. |
| pKa | Estimated to be in the range of 3-5 | The electron-withdrawing fluorine atom and the ethoxy group will influence the basicity of the pyridine nitrogen. |
Proposed Synthesis Pathway
A plausible synthetic route to 2-Ethoxy-5-fluoro-4-(methylthio)pyridine can be conceptualized starting from commercially available precursors, employing well-established reactions in pyridine chemistry.
Caption: Proposed synthetic pathway for 2-Ethoxy-5-fluoro-4-(methylthio)pyridine.
Detailed Synthetic Protocol (Hypothetical)
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Step 1: Selective Methoxylation. 2,6-dichloro-5-fluoronicotinonitrile can be selectively reacted with sodium methoxide in methanol. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution.
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Step 2: Thiolation. The remaining chlorine at the 6-position can be displaced by a methylthio group using sodium thiomethoxide.
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Step 3: Reduction and Ethoxylation. The nitrile group can be reduced, for instance, using Raney nickel and hydrogen. Subsequent treatment with sodium ethoxide in ethanol would lead to the desired 2-ethoxy group, assuming the methoxy group can be displaced under these conditions or if an alternative starting material is chosen. A more direct route might involve the synthesis of a 2-ethoxy-5-fluoro-4-chloropyridine intermediate followed by thiolation. The reactivity of halopyridines towards nucleophiles like sodium ethoxide is a well-documented process.[5]
Reactivity and Potential Applications
The chemical reactivity of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine is dictated by the interplay of its functional groups.
Caption: Predicted reactivity profile of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine.
Oxidation of the Thioether
The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation can significantly alter the electronic properties and biological activity of the molecule.
Nucleophilic Aromatic Substitution
The fluorine atom at the 5-position and the ethoxy group at the 2-position influence the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly if further activated.
Metal-Catalyzed Cross-Coupling Reactions
The pyridine ring can potentially undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and build more complex molecular architectures. This is a common strategy in the synthesis of pharmaceutical candidates.
Applications in Drug Discovery
Substituted pyridines are integral to the development of a wide range of pharmaceuticals. The unique combination of an ethoxy group (modulating lipophilicity and metabolic stability), a fluoro group (often enhancing binding affinity and metabolic stability), and a methylthio group (a versatile handle for further functionalization) makes 2-Ethoxy-5-fluoro-4-(methylthio)pyridine an attractive scaffold for screening in various therapeutic areas, including but not limited to:
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Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors developed for oncology.
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Antimicrobial and Antiviral Agents: Pyridine derivatives have shown significant promise as antimicrobial and antiviral compounds.[1]
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Central Nervous System (CNS) Agents: The ability of the pyridine scaffold to be tailored for blood-brain barrier penetration makes it relevant for CNS drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Ethoxy-5-fluoro-4-(methylthio)pyridine is not available, general precautions for handling substituted pyridines should be strictly followed.
General Handling Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Many organic pyridines are flammable.
Hazard Classification (Predicted)
Based on analogous compounds like 2-Fluoro-4-(methylthio)pyridine, the following GHS hazard classifications can be anticipated:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)
Conclusion
2-Ethoxy-5-fluoro-4-(methylthio)pyridine represents a promising, albeit undercharacterized, building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties and reactivity profile, based on the well-established chemistry of substituted pyridines, suggest its potential as a versatile scaffold for the synthesis of novel bioactive molecules. Further experimental investigation into its synthesis, properties, and biological activity is warranted to fully elucidate its potential in the development of new therapeutic agents. This guide provides a foundational understanding for researchers interested in exploring the chemistry and applications of this intriguing molecule.
References
-
PubChem. (n.d.). 2-Ethoxy-5-fluorouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 2-Fluoro-4-(methylthio)pyridine — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19).
-
Durham E-Theses. (n.d.). Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham University. Retrieved from [Link]
-
UCLA Garg Lab. (n.d.). Patents & Products. Retrieved from [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
PubChemLite. (n.d.). 2-fluoro-4-(methylthio)pyridine (C6H6FNS). Retrieved from [Link]
- Google Patents. (n.d.). CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Al-Zaydi, K. M. (2012).
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
- S. M. A. K. K. a. I. U. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2070.
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004691910. Retrieved from [Link]
- Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
-
MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
- El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345.
-
MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 3. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 4. 2-FLUORO-4-(METHYLTHIO)PYRIDINE [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]




